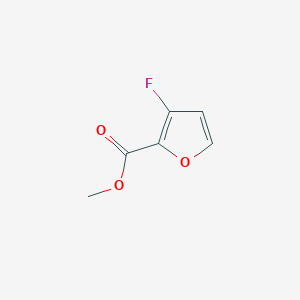

Methyl 3-Fluorofuran-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5FO3 |

|---|---|

Molecular Weight |

144.10 g/mol |

IUPAC Name |

methyl 3-fluorofuran-2-carboxylate |

InChI |

InChI=1S/C6H5FO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 |

InChI Key |

LFLKIDRWTUKJRH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CO1)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Methyl 3-Fluorofuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of potential synthetic pathways for methyl 3-fluorofuran-2-carboxylate, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited direct literature on the synthesis of this specific molecule, this document outlines plausible and scientifically sound synthetic routes based on established organic chemistry principles and analogous reactions reported in the literature. The guide details proposed reaction schemes, discusses the underlying chemistry, and provides detailed, albeit analogous, experimental protocols.

Introduction

Fluorine-containing organic molecules are of significant interest in drug discovery and development due to the unique physicochemical properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, as a substituted furan, represents a valuable scaffold for the synthesis of more complex bioactive molecules. This guide explores two primary strategies for its synthesis: late-stage fluorination of a pre-formed furan ring and the construction of the furan ring from a fluorinated precursor.

Pathway 1: Late-Stage Fluorination of a Pre-formed Furan Ring

This approach focuses on introducing the fluorine atom onto a furan-2-carboxylate scaffold. Two sub-pathways are considered: electrophilic fluorination and a halogen-exchange reaction.

Sub-Pathway 1A: Electrophilic Fluorination

This pathway involves the direct fluorination of a suitable furan-2-carboxylate derivative at the 3-position using an electrophilic fluorinating agent.

Reaction Scheme:

An In-depth Technical Guide to Methyl 3-Fluorofuran-2-carboxylate: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing heterocycles are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The incorporation of fluorine into small molecules is a well-established strategy to modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, bioavailability, and target affinity. This technical guide focuses on Methyl 3-Fluorofuran-2-carboxylate, a fluorinated furan derivative, and explores its structural analogues and their potential as therapeutic agents. While direct research on this specific molecule is limited, this document provides a comprehensive overview of related compounds, including their synthesis, biological activities, and potential mechanisms of action.

Synthesis of this compound and its Analogues

A detailed, experimentally validated protocol for a structural analogue, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate , is available and provides valuable insight into the synthesis of functionalized fluorofuran derivatives.[2]

Experimental Protocol: Synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate via Modified Meerwein Arylation[2]

Materials:

-

2-Fluoro-4-nitroaniline

-

6 M Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Methyl furan-2-carboxylate

-

Copper(II) chloride (CuCl₂)

-

Acetone

-

Deionized water

-

Cyclohexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 2-fluoro-4-nitroaniline (500 mg, 3.2 mmol) in 6 M HCl (5 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of NaNO₂ (83 mg, 1.2 mmol) while maintaining the temperature between 0–5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of methyl furan-2-carboxylate (378 mg, 3.0 mmol, 320 μL) and CuCl₂ (29 mg, 0.214 mmol) in acetone (1.88 mL).

-

Add the diazonium salt solution dropwise to the furan solution under stirring, maintaining the temperature between 20–30 °C.

-

After 3 hours, filter the resulting precipitate.

-

Purify the crude product by flash column chromatography using a cyclohexane–EtOAc (9:1) eluent.

-

The final product is an orange solid.

Characterization Data for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: [2]

-

Yield: 14%

-

Melting Point: 196.3 °C

-

¹H-NMR (300 MHz, CDCl₃) δ (ppm): 8.24–8.08 (m, 2H), 8.08–7.99 (m, 1H), 7.31 (d, J = 3.7 Hz, 1H), 7.14 (t, J = 3.7 Hz, 1H), 3.95 (s, 3H).

-

¹³C-NMR (75 MHz, CDCl₃) δ (ppm): 158.72, 158.25 (d, ¹JCF = 256.3 Hz), 149.11 (d, ³JCF = 3.6 Hz), 147.62 (d, ³JCF = 9.6 Hz), 144.99, 127.24 (d, ³JCF = 3.1 Hz), 123.72 (d, ²JCF = 12.1 Hz), 119.93 (d, ⁵JCF = 1.5 Hz), 119.86 (d, ⁴JCF = 3.9 Hz), 114.89 (d, ⁴JCF = 13.1 Hz), 112.15 (d, ²JCF = 26.9 Hz), 52.23.

-

HRMS (ESI/Q-ToF): m/z calculated for C₁₂H₈FN₂O₅ [M+H]⁺ 280.0417, found 280.0411.

Caption: Synthetic workflow for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.

Structural Analogues and Derivatives

The core structure of this compound offers multiple points for modification to generate a library of analogues with potentially diverse biological activities. Key structural classes of analogues include:

-

Halogenated Analogues: Substitution of the fluorine at the 3-position with other halogens (Cl, Br) can modulate the electronic properties and lipophilicity of the molecule.

-

Positional Isomers: Moving the fluoro and carboxylate groups to other positions on the furan ring would generate a series of isomers with different spatial arrangements of functional groups.

-

Ester Derivatives: Variation of the methyl ester to other esters (ethyl, propyl, etc.) or amides can influence solubility and cell permeability.

-

Substitution at other ring positions: Introduction of various substituents at the 4 and 5-positions of the furan ring can be explored to probe structure-activity relationships.

Biological Activities of Furan-2-carboxylate Analogues

While specific data for this compound is not available, the broader class of furan derivatives exhibits a wide range of biological activities.[3] This suggests that the target molecule and its analogues are promising candidates for biological screening.

Anticancer Activity

Several studies have highlighted the potential of furan derivatives as anticancer agents. Some compounds have been shown to induce apoptosis and disrupt cell cycle progression in cancer cell lines.[2][4][5] For example, certain furan-based compounds have demonstrated cytotoxic activity against breast cancer (MCF-7), cervical cancer (HeLa), and colorectal cancer (SW620) cell lines.[2]

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Pyridine carbohydrazide derivative of furan | MCF-7 | Cytotoxic | 4.06 | [2] |

| N-phenyl triazinone derivative of furan | MCF-7 | Cytotoxic | 2.96 | [2] |

| Furo[2,3-d]pyrimidine derivative | HS 578T (Breast Cancer) | PI3Kα/β and AKT inhibitor | 0.175 (PI3Kα), 0.071 (PI3Kβ), 0.411 (AKT) | [6] |

Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| Thiazolo[4,5-b]pyridine derivative | Pseudomonas aeruginosa | Inhibitory | 0.21 | [7] |

| Thiazolo[4,5-b]pyridine derivative | Escherichia coli | Inhibitory | 0.21 | [7] |

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of furan derivatives suggest their interaction with various cellular targets and signaling pathways.

Induction of Apoptosis

One of the key mechanisms by which furan-containing anticancer compounds exert their effect is through the induction of apoptosis, or programmed cell death. Studies have shown that certain furan derivatives can upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the balance of apoptotic regulators ultimately leads to the activation of caspases and the execution of the apoptotic program.

Caption: Proposed apoptotic pathway induction by furan derivatives.

Inhibition of PI3K/Akt and Wnt/β-catenin Signaling Pathways

Recent research has implicated the PI3K/Akt and Wnt/β-catenin signaling pathways as potential targets for some furan derivatives in the context of cancer.[6] These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and growth. Some furo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of PI3K and Akt.[6]

The Wnt/β-catenin pathway plays a critical role in development and tissue homeostasis. Its aberrant activation can lead to uncontrolled cell proliferation. Some natural and synthetic compounds, including derivatives of furan-containing natural products, have been shown to inhibit this pathway by promoting the degradation of β-catenin.

References

- 1. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Fluorofuran Ring: A Technical Guide to its Reactivity and Stability for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the fluorofuran ring presents a unique combination of properties that can significantly enhance the therapeutic profile of drug candidates. This technical guide provides an in-depth analysis of the reactivity and stability of the fluorofuran ring, offering valuable insights for its application in drug design and development.

Core Concepts: Reactivity and Stability of the Fluorofuran Ring

The introduction of a fluorine atom onto the furan ring profoundly influences its electronic properties, and consequently, its reactivity and stability. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which generally deactivates the ring towards electrophilic attack compared to unsubstituted furan. However, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring, which can influence regioselectivity.

The stability of the fluorofuran ring is significantly enhanced by the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. This inherent stability often translates to increased metabolic resistance, a desirable trait in drug candidates.

Impact on Aromaticity and Reactivity

Fluorine substitution can modulate the aromaticity of the furan ring. While the inductive effect might slightly decrease the overall electron density within the ring, the resonance contribution can partially offset this. This interplay of effects governs the regioselectivity of electrophilic substitution reactions. For instance, in 2-fluorofuran, the electron-withdrawing nature of fluorine deactivates the ring, but the resonance effect directs incoming electrophiles primarily to the C5 position.

Stability Towards Metabolism

A key advantage of incorporating a fluorofuran moiety is the increased resistance to metabolic degradation. The furan ring, in many xenobiotics, is susceptible to cytochrome P450-mediated oxidation, which can lead to the formation of reactive and potentially toxic metabolites. The strong C-F bond can block these metabolic pathways, leading to a longer in vivo half-life and an improved safety profile for the drug molecule.

Quantitative Data on Stability

The stability of the fluorofuran ring can be quantified through various parameters, most notably the bond dissociation energy (BDE) of the C-F bond. A higher BDE indicates a stronger, more stable bond that is less likely to undergo cleavage.

| Parameter | Molecule/Bond | Value (kcal/mol) | Reference |

| Bond Dissociation Energy | H₃C-F | 115 | [1] |

| Bond Dissociation Energy | C₆H₅-F | 125.6 | [2] |

| Bond Dissociation Energy | C-H (α-position in furan) | 119.8 | [3] |

Experimental Protocols

Synthesis of 2-Fluorofuran via Lithiation and Electrophilic Fluorination

This protocol describes a common method for the synthesis of 2-fluorofuran, which involves the lithiation of furan followed by quenching with an electrophilic fluorine source.

Materials:

-

Furan

-

n-Butyllithium (n-BuLi) in hexanes

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

-

Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Add furan to the cooled THF.

-

Slowly add a solution of n-BuLi in hexanes to the dropping funnel and add it dropwise to the furan solution over 30 minutes, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-furyllithium.

-

In a separate flame-dried flask, dissolve NFSI in anhydrous THF.

-

Transfer the NFSI solution to the dropping funnel and add it dropwise to the 2-furyllithium solution at -78 °C over 1 hour.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the solution and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.

-

Purify the crude product by fractional distillation to obtain 2-fluorofuran.

Stability Assessment of Fluorofuran Derivatives using HPLC

This protocol outlines a general procedure for assessing the chemical stability of a fluorofuran-containing compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

Fluorofuran-containing test compound

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid or other suitable buffer components

-

Hydrochloric acid (HCl) solution (for acidic stress)

-

Sodium hydroxide (NaOH) solution (for basic stress)

-

Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

-

Constant temperature oven

-

Photostability chamber

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. This typically involves optimizing the mobile phase composition (e.g., a gradient of water/ACN with a buffer), flow rate, column temperature, and detection wavelength.

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at a set temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Incubate at room temperature for a defined period.

-

Thermal Degradation: Store a solid sample of the compound in a constant temperature oven (e.g., 80 °C) for a defined period.

-

Photostability: Expose a solution or solid sample of the compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Data Analysis: Analyze the samples by HPLC. Quantify the amount of the parent compound remaining and identify any major degradation products. The stability is assessed by the percentage of the parent compound remaining over time.

Signaling Pathways and Experimental Workflows

The fluorofuran moiety is present in several advanced drug candidates and approved therapies. Understanding their mechanism of action is crucial for rational drug design.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Pirtobrutinib

Pirtobrutinib is a highly selective, non-covalent BTK inhibitor used in the treatment of B-cell malignancies. Its mechanism involves the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[4]

Caption: Pirtobrutinib inhibits the BTK signaling pathway.

The crystal structure of pirtobrutinib in complex with the BTK kinase domain reveals that it binds to the ATP-binding site, distant from the C481 residue where resistance mutations to covalent BTK inhibitors often occur.[5] This non-covalent binding stabilizes BTK in an inactive conformation, preventing its phosphorylation and downstream signaling.[4]

PI3Kδ/CK1ε Signaling Pathway and Umbralisib

Umbralisib is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε), which was developed for the treatment of certain lymphoid malignancies.[2]

Caption: Umbralisib dually inhibits PI3Kδ and CK1ε pathways.

Umbralisib's inhibition of PI3Kδ disrupts the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[6] The concurrent inhibition of CK1ε is thought to play a role in the regulation of protein translation of oncogenes.[7]

Experimental Workflow: Stability Indicating HPLC Method Development

The following diagram illustrates a logical workflow for the development of a stability-indicating HPLC method.

References

- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 2. Bond-Dissociation Energies | Rowan [rowansci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Molecule: A Technical Guide to the Potential Synthesis and Significance of Methyl 3-Fluorofuran-2-carboxylate

A comprehensive search of available scientific literature and patent databases reveals no specific records detailing the discovery, history, or established synthesis of Methyl 3-Fluorofuran-2-carboxylate. This suggests that the compound may be a novel chemical entity or one that has not been extensively documented in the public domain. However, based on established principles of organic chemistry and the known reactivity of furan derivatives, a plausible synthetic pathway can be proposed. This guide outlines a potential approach to its synthesis and discusses its potential applications in the field of drug discovery, drawing parallels with structurally related fluorinated heterocycles.

Proposed Synthetic Pathway

The synthesis of this compound would likely involve a multi-step process, beginning with a suitable furan precursor. A possible synthetic route could involve the direct fluorination of a pre-functionalized furan ring or the construction of the fluorinated furan ring from acyclic precursors. A potential retrosynthetic analysis suggests that the target molecule could be synthesized from 3-aminofuran-2-carboxylate via a Sandmeyer-type reaction or from a 3-halofuran-2-carboxylate via halogen exchange.

A hypothetical forward synthesis is outlined below:

Figure 1: Proposed synthetic workflow for this compound.

This proposed pathway commences with the nitration of commercially available methyl furan-2-carboxylate. Subsequent reduction of the nitro group would yield methyl 3-aminofuran-2-carboxylate[1]. Diazotization of the amino group followed by a Schiemann reaction (thermal decomposition of the diazonium tetrafluoroborate salt) would then introduce the fluorine atom at the 3-position of the furan ring.

Potential Applications in Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.

Given that various furan and benzofuran derivatives have shown promise as inhibitors of leukotriene biosynthesis and possess other biological activities, it is plausible that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents[2]. The fluorine substituent could enhance the potency, selectivity, or pharmacokinetic profile of a parent compound. For instance, fluorinated aromatic esters are utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) due to fluorine's ability to improve metabolic stability and bioavailability[3].

Experimental Considerations

While a specific protocol for the synthesis of this compound is not available, general methodologies for the individual steps in the proposed pathway are well-established in the chemical literature.

Nitration of Furans: The nitration of furan rings is a sensitive reaction that requires careful control of reaction conditions to avoid polymerization or degradation of the starting material.

Reduction of Nitroarenes: The reduction of the nitro group to an amine is a standard transformation that can be achieved using various reagents, such as catalytic hydrogenation or metal-mediated reductions.

Schiemann Reaction: The thermal decomposition of diazonium tetrafluoroborate salts is a classic method for the introduction of fluorine onto an aromatic ring. The yield and success of this reaction can be influenced by the substrate and reaction conditions.

Conclusion

In the absence of direct literature precedent, this guide provides a theoretical framework for the synthesis and potential utility of this compound. The proposed synthetic route leverages well-established chemical transformations, offering a starting point for its potential laboratory preparation. The strategic incorporation of a fluorine atom onto the furan scaffold suggests that this compound could be a valuable intermediate for the development of new pharmaceuticals and agrochemicals. Further research is warranted to explore the synthesis and biological evaluation of this and related fluorinated furan derivatives.

References

Introduction to the synthesis of fluorinated furans

An In-depth Technical Guide to the Synthesis of Fluorinated Furans

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][4] Furan, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous natural products and pharmaceuticals.[5][6] Consequently, fluorinated furans have emerged as highly valuable building blocks, demonstrating significant potential in the development of novel therapeutics and advanced materials.[5][7] For instance, trifluoromethylated furan subunits are found in various structures for drug development and agrochemicals.[5][8]

However, the synthesis of these compounds is not without challenges. The electron-rich nature of the furan ring makes it susceptible to undesired side reactions under the harsh conditions often required for fluorination.[5][9] Furthermore, many traditional fluorinating agents are toxic, corrosive, and can be prohibitively expensive.[5][9] To address these difficulties, chemists have developed two primary strategies for the synthesis of fluorinated furans: the direct functionalization of a pre-existing furan core and the construction of the furan ring from fluorinated acyclic precursors.[5] This guide provides a detailed overview of the core synthetic methodologies, complete with experimental protocols and comparative data.

I. Direct Functionalization of the Furan Ring

This approach involves the direct introduction of a fluorine atom or a fluoroalkyl group onto a furan scaffold. The regioselectivity of these reactions is highly dependent on the electronic properties of the furan ring, with substitution typically occurring at the electron-rich C5 position (or C2) due to the greater stabilization of the reaction intermediates.[5][9]

A. Direct Fluorination (C–F Bond Formation)

The direct formation of a C-F bond on a furan ring is challenging. Nucleophilic fluorination methods, such as reactions with gaseous fluorine, are generally not suitable for the electron-rich furan core.[5] More success has been achieved using electrophilic fluorinating agents. One notable method is fluorodecarboxylation, where an electrophilic reagent like Selectfluor is used to replace a carboxylic acid group with fluorine.[5]

| Entry | Furan Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | 2-Furoic Acid Derivative | Selectfluor (1 eq.), CCl4/sat. NaHCO3 (2 eq.) | 2-Fluorofuran Derivative | 27 | [5] |

| 2 | 5-Formyl-2-furoic acid | Selectfluor (2 eq.), KF (4 eq.), DCE/H2O (2:1), 70 °C | 2-Fluoro-5-formylfuran | 57 | [5] |

| 3 | 2-Nitro-5-furoic acid derivative | (1) KF, PPh4Br, sulfolane, 140 °C; (2) Pd/C, H2 (1 atm.), MeOH, RT | 2-Amino-5-fluorofuran derivative | 56 | [5] |

Table 1: Synthesis of Fluorofurans via Direct Fluorination Methods. This table summarizes representative examples of direct fluorination on furanic building blocks.[5]

B. Fluoroalkylation (C–RF Bond Formation)

The introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF3) group, is a key strategy for modulating the properties of bioactive molecules. The main methods for the fluoroalkylation of furans can be classified as radical fluoroalkylation and transition-metal-catalyzed cross-coupling.[5]

1. Radical Fluoroalkylation

Radical fluoroalkylation is a powerful method that leverages the electrophilic nature of fluoroalkyl radicals, which readily react with the electron-rich furan ring.[5] The general mechanism involves three key steps:

-

Initiation: Generation of the fluoroalkyl radical (•RF) from a suitable precursor.

-

Propagation: Addition of the •RF radical to the C5 position of the 2-substituted furan, forming a stabilized radical intermediate.

-

Termination/Rearomatization: The intermediate is oxidized to a cation, which then loses a proton to restore aromaticity, yielding the 5-fluoroalkylated furan.[5][10]

Visible light-mediated photoredox catalysis has become a prominent technique for generating trifluoromethyl radicals under mild conditions.[5][11]

Diagram 1: General Mechanism of Radical Fluoroalkylation of 2-Substituted Furans.

| Entry | Furan Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

| 1 | 2-Methylfuran | CF3SO2Cl, Ru(phen)3Cl2, light | 2-Methyl-5-(trifluoromethyl)furan | 85 | [11] |

| 2 | Furan-2-ylmethanol | (CF3CO)2O, Urea-H2O2 | 5-(Trifluoromethyl)furan-2-ylmethanol | 75 | [5] |

| 3 | 2-Phenylfuran | Togni's reagent, photocatalyst, visible light | 2-Phenyl-5-(trifluoromethyl)furan | 92 | [5] |

Table 2: Examples of Radical Trifluoromethylation of Furans.

Experimental Protocol: Photocatalytic Trifluoromethylation of 2-Phenylfuran

-

Materials: 2-Phenylfuran (1 mmol), Togni's reagent (1.2 mmol), Ru(bpy)3Cl2 (1 mol%), acetonitrile (5 mL).

-

Procedure: To an oven-dried Schlenk tube equipped with a magnetic stir bar, 2-phenylfuran, Togni's reagent, and the photocatalyst are added. The tube is sealed, evacuated, and backfilled with nitrogen three times. Acetonitrile is added via syringe, and the resulting mixture is stirred and irradiated with a blue LED lamp at room temperature for 12 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-5-(trifluoromethyl)furan.

II. Synthesis from Fluorinated Acyclic Building Blocks

An alternative and often more regioselective strategy is to construct the furan ring from acyclic precursors that already contain the desired fluorine or fluoroalkyl moiety.[5] While this approach offers excellent control over the final product's structure, it can sometimes require multi-step syntheses for the starting materials.[5]

A. Silver-Catalyzed Cyclization of gem-Difluorohomopropargyl Alcohols

A selective synthesis of 3-fluorinated furans can be achieved starting from gem-difluorohomopropargyl alcohols.[12][13] The methodology involves the activation of the electronically deficient triple bond by a silver catalyst, which promotes a 5-endo-dig cyclization to form a 3,3-difluoro-4,5-dihydrofuran intermediate. This intermediate can then be treated with silica gel to eliminate a fluorine atom and furnish the corresponding 3-fluorofuran.[12][13]

Diagram 2: Synthesis of 3-Fluorinated Furans via Silver-Catalyzed Cyclization.

B. Intramolecular Cyclization of Fluorovinamides

A rapid and high-yielding synthesis of 3-amino-5-fluoroalkylfurans has been developed through the intramolecular cyclization of fluorovinamides.[14] This method uses thionyl chloride (SOCl2) in methanol to promote the cyclization, affording the desired furan products as stable hydrochloride salts in excellent yields. The reaction is compatible with a variety of fluoroalkyl groups (e.g., -CF3, -CHF2) and amine substituents.[14]

Diagram 3: Workflow for the Synthesis of 3-Amino-5-fluoroalkylfurans.

Experimental Protocol: Synthesis of 3-Amino-5-fluoroalkylfurans [14]

-

Materials: Fluorinated vinamide (0.4 mmol), Methanol (2 mL), Thionyl chloride (SOCl2, 1 eq., 0.4 mmol).

-

Procedure: The corresponding fluorinated vinamide is dissolved in methanol (2 mL) in a round-bottom flask and cooled to 0 °C in an ice bath. Thionyl chloride (1 eq.) is added slowly to the stirred solution. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 30 minutes. The reaction mixture is then concentrated under reduced pressure to give the pure product as a hydrochloride salt. No further purification is typically required.[14]

| Entry | Fluoroalkyl Group (Rf) | Amine Substituent (R) | Yield (%) | Reference |

| 1 | -CF3 | Benzyl | 99 | [14] |

| 2 | -CF3 | Propyl | 98 | [14] |

| 3 | -CHF2 | Cyclohexyl | 99 | [14] |

| 4 | -CF2CF3 | Benzyl | 99 | [14] |

Table 3: Synthesis of 3-Amino-5-fluoroalkylfurans via Intramolecular Cyclization. Yields refer to the isolated hydrochloride salts.[14]

Conclusion

The synthesis of fluorinated furans is a dynamic and evolving field, driven by the significant impact of these structures in medicinal chemistry and materials science. While direct fluorination of the electron-rich furan ring presents inherent challenges, modern methods involving radical-mediated pathways and photoredox catalysis have provided efficient solutions for fluoroalkylation. Concurrently, strategies based on the cyclization of fluorinated acyclic precursors offer excellent control over regioselectivity, providing reliable access to a wide array of specifically substituted fluorofurans. The methodologies and protocols detailed in this guide highlight the principal avenues available to researchers, facilitating the continued exploration and application of this important class of fluorinated heterocycles.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. mdpi.com [mdpi.com]

- 5. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective synthesis of fluorinated furan derivatives via AgNO3-catalyzed activation of an electronically deficient triple bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

The Strategic Role of Fluorine in Modulating Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This technical guide provides a comprehensive overview of the multifaceted roles of fluorine in modulating biological activity, with a focus on its impact on physicochemical properties, metabolic stability, and target engagement. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only the theoretical underpinnings but also practical data and methodologies.

The Physicochemical Impact of Fluorination

The introduction of fluorine can profoundly alter the fundamental physicochemical properties of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. These changes primarily revolve around pKa, lipophilicity, and metabolic stability.

Modulation of pKa

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups.[1][2] This modulation of pKa is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, reducing the basicity of an amine can enhance its oral bioavailability by increasing the proportion of the neutral, more membrane-permeable species at physiological pH.[2][3]

Table 1: Effect of Fluorination on the pKa of Amines and Related Compounds

| Parent Compound | Fluorinated Analog | Position of Fluorine | pKa of Parent Compound | pKa of Fluorinated Analog | ΔpKa | Reference(s) |

| Aniline | 4-Fluoroaniline | para | 4.60 | 4.65 | +0.05 | [4] |

| Pyridine | 3-Fluoropyridine | 3 | 5.23 | 2.97 | -2.26 | [5] |

| Ethylamine | 2-Fluoroethylamine | β | 10.63 | 9.03 | -1.60 | [6] |

| Pyrrolidine | 3-Fluoropyrrolidine | 3 | 11.27 | 9.53 | -1.74 | [1] |

| Piperidine | 4-Fluoropiperidine | 4 | 11.22 | 10.03 | -1.19 | [1] |

Altering Lipophilicity

The effect of fluorine on lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is complex and context-dependent. While a single fluorine atom can be considered a "lipophilic hydrogen," the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group generally increases lipophilicity.[7][8] This enhanced lipophilicity can improve membrane permeability and cell penetration.[8] However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity.

Table 2: Effect of Fluorination on Lipophilicity (logP/logD)

| Parent Compound | Fluorinated Analog | logP/logD of Parent | logP/logD of Fluorinated Analog | ΔlogP/logD | Reference(s) |

| Benzene | Fluorobenzene | 2.13 | 2.27 | +0.14 | [1] |

| Toluene | 4-Fluorotoluene | 2.73 | 2.87 | +0.14 | [1] |

| Fentanyl | para-Fluorofentanyl | 3.94 (calc.) | 4.05 (calc.) | +0.11 | [9] |

| Celecoxib | (Non-fluorinated analog not specified) | 3.3 | - | - | [10] |

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[3][8] The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, compared to a carbon-hydrogen (C-H) bond.[3] By strategically placing fluorine at metabolically labile positions, "metabolic soft spots" can be blocked, leading to a longer half-life and improved bioavailability.[8][11]

Table 3: Impact of Fluorination on Metabolic Stability and Pharmacokinetics

| Parent Compound/Drug | Fluorinated Analog/Drug | Parameter | Value (Parent) | Value (Fluorinated) | Fold Change | Reference(s) |

| Thromboxane A₂ | 7,7-Difluoro-Thromboxane A₂ | Rate of Hydrolysis | - | - | 10⁸-fold slower | [3] |

| A JAK Inhibitor | Fluorinated JAK Inhibitor | Plasma Half-life | - | - | Doubled | [11] |

| Fentanyl | para-Fluorofentanyl | Plasma Half-life (t½) in rats | 1.10 h | 1.12 h | ~1 | [9] |

| Celecoxib (has CF₃ group) | Methyl analog (metabolically labile) | Half-life (t½) in rats | 3.5 h | 220 h | ~63 | [3] |

| Doravirine (trifluorinated) | Chlorine-containing analog | Half-life and plasma stability | - | Improved | - | [12] |

Modulating Binding Interactions

The introduction of fluorine can influence a molecule's binding affinity and selectivity for its biological target through various mechanisms. Fluorine can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls and other polar groups.[3] Furthermore, the conformational preferences induced by fluorination, such as the gauche effect, can pre-organize a ligand into its bioactive conformation, leading to enhanced binding.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated compounds.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of the titrant (e.g., NaOH for acidic compounds, HCl for basic compounds).

-

Prepare a solution of the test compound at a known concentration (typically 1-10 mM) in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

-

Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration:

-

Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point.

-

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

Objective: To determine the partition coefficient (logP) or distribution coefficient (logD) of a compound between n-octanol and water.

Methodology:

-

Pre-saturation of Solvents: Shake equal volumes of n-octanol and buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the test compound in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Partitioning:

-

Add a known volume of the pre-saturated n-octanol and pre-saturated buffer to a vessel.

-

Add a small volume of the compound's stock solution.

-

Shake the vessel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the vessel to ensure complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or LC-MS/MS).

-

-

Calculation: The logP or logD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of depletion in the presence of liver microsomes.

Methodology:

-

Preparation of Reagents:

-

Thaw liver microsomes (e.g., human, rat) on ice.

-

Prepare a NADPH-regenerating system solution.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

In a microcentrifuge tube or 96-well plate, pre-warm a mixture of liver microsomes and buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

-

Initiate the metabolic reaction by adding the test compound and the NADPH-regenerating system.

-

-

Time-course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

Visualizing the Impact of Fluorine

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following visualizations were created using the DOT language.

Signaling Pathway: Sotorasib Inhibition of the KRAS G12C Pathway

Sotorasib is a fluorinated, first-in-class, covalent inhibitor of KRAS G12C, a common mutation in non-small cell lung cancer.[8][13] The following diagram illustrates the KRAS signaling pathway and the mechanism of action of Sotorasib.

References

- 1. researchgate.net [researchgate.net]

- 2. clastify.com [clastify.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Novel Fluorofurans

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Fluorofurans

The strategic incorporation of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly enhance the pharmacological profile of a drug candidate.[1][2] When introduced into the furan scaffold, a privileged structure in numerous natural products and pharmaceuticals, fluorine can modulate lipophilicity, improve metabolic stability, and increase binding affinity to biological targets.[1]

The development of novel fluorofuran derivatives necessitates a robust and systematic approach to their structural elucidation and characterization. This technical guide provides an in-depth overview of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, data interpretation guidelines, and the integration of computational methods are presented to offer a comprehensive workflow for researchers in drug discovery and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. For fluorofurans, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹⁹F NMR: The Definitive Tool for Fluorinated Compounds

Given its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range (~800 ppm), the ¹⁹F nucleus is an ideal probe.[3][4][5] Its high sensitivity to the local electronic environment makes it an exquisite reporter for structural and conformational analysis.[3][5]

Key Characteristics:

-

High Sensitivity: Comparable to ¹H NMR, allowing for the analysis of small sample quantities.[6]

-

Wide Chemical Shift Dispersion: Reduces signal overlap, simplifying spectral analysis even in complex molecules.[4][6]

-

Spin-Spin Coupling: ¹⁹F nuclei couple with ¹H, ¹³C, and other ¹⁹F nuclei, providing crucial connectivity information. Homonuclear (F-F) and heteronuclear (F-H, F-C) coupling constants are invaluable for assigning substitution patterns.

Experimental Protocols

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified fluorofuran compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.[7] The choice of solvent should be based on the compound's solubility and the desired chemical shift reference.

-

Ensure the solution is clear and free of particulate matter.

Instrumental Parameters (Example):

-

Spectrometer: 500 MHz or higher, equipped with a broadband or fluorine-specific probe.[7][8]

-

¹⁹F NMR (¹H-decoupled):

-

Pulse Sequence: Standard single-pulse sequence (e.g., zgfhigqn on Bruker systems).[9]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds.[9]

-

Number of Scans: 16 to 128, depending on sample concentration.

-

Referencing: An internal or external reference such as CFCl₃ (0 ppm) or a fluorinated solvent is often used.

-

-

¹H and ¹³C NMR: Standard parameters are typically used. Note the presence of splitting due to J-coupling with fluorine.

-

2D NMR (¹H-¹⁹F HETCOR, ¹³C-¹⁹F HMBC): These experiments are crucial for correlating fluorine atoms with their neighboring protons and carbons, respectively, confirming the precise location of fluorine substitution.[7][10]

Data Presentation and Interpretation

Quantitative NMR data should be systematically tabulated for clear analysis and reporting.

Table 1: Representative ¹H NMR Data for a Substituted Fluorofuran

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 | 6.45 | d | J_HH = 3.5 | 1H |

| H-4 | 7.10 | dd | J_HH = 3.5, J_HF = 1.5 | 1H |

| -CH₂- | 4.60 | t | J_HH = 7.0 | 2H |

| -CH₃ | 1.25 | t | J_HH = 7.0 | 3H |

Table 2: Representative ¹³C NMR Data for a Substituted Fluorofuran

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (¹J_CF, ²J_CF, etc., Hz) |

|---|---|---|---|

| C-2 (with F) | 162.5 | d | ¹J_CF = 245.0 |

| C-3 | 110.8 | d | ²J_CF = 25.5 |

| C-4 | 128.4 | d | ³J_CF = 5.0 |

| C-5 | 145.1 | s | - |

| -CH₂- | 65.3 | s | - |

| -CH₃ | 14.2 | s | - |

Table 3: Representative ¹⁹F NMR Data for a Substituted Fluorofuran

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

| F-2 | -135.2 | d | J_FH = 1.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Liquid samples can be analyzed as a thin film between two salt (NaCl or KBr) plates.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet/salt plates.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000–400 cm⁻¹.

-

Data Presentation and Interpretation

Key vibrational frequencies provide a fingerprint for the fluorofuran structure.

Table 4: Typical IR Absorption Frequencies for Fluorofurans

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3150–3100 | =C-H Stretch (furan ring) | Medium-Weak | Characteristic of aromatic/heteroaromatic C-H bonds.[11] |

| 3000–2850 | C-H Stretch (alkyl side chains) | Strong | Indicates the presence of sp³ hybridized C-H bonds. |

| 1620–1500 | C=C Stretch (furan ring) | Medium-Variable | The position is sensitive to substituents on the ring.[12] |

| 1250–1000 | C-O-C Stretch (furan ring) | Strong | A strong, characteristic band for the furan ether linkage.[12] |

| 1150–1050 | C-F Stretch | Strong | A very strong and prominent band, confirming the presence of fluorine. Its exact position depends on the fluorine's environment (e.g., attached to an sp² vs. sp³ carbon). |

| 900–700 | =C-H Out-of-plane bend | Strong | Can provide information on the substitution pattern of the furan ring.[11] |

Mass Spectrometry (MS)

MS is essential for determining the molecular weight of a novel compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[13][14]

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Ionization: Electrospray Ionization (ESI) is a common soft ionization technique for polar molecules, often yielding the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For HRMS, an Orbitrap or Time-of-Flight (TOF) analyzer is typically used.[14]

-

Tandem MS (MS/MS): To obtain fragmentation data, the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Data Presentation and Interpretation

Table 5: Example HRMS Data for a Novel Fluorofuran

| Ion | Calculated m/z | Found m/z | Difference (ppm) | Proposed Formula |

|---|---|---|---|---|

| [M+H]⁺ | 209.0717 | 209.0721 | 1.9 | C₁₀H₁₀FNO₃ |

| Fragment 1 | 181.0768 | 181.0770 | 1.1 | C₉H₁₀FO₂ (Loss of CO) |

| Fragment 2 | 135.0452 | 135.0455 | 2.2 | C₇H₄FO (Loss of C₃H₆O) |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems.[15][16] It is useful for characterizing the conjugated system of the furan ring.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁶ M.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Record the absorbance spectrum of the sample solution over a specific wavelength range (e.g., 200–400 nm).

-

The wavelength of maximum absorbance (λ_max) is the key data point.

-

Data Presentation and Interpretation

Table 6: Example UV-Vis Data for a Novel Fluorofuran

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|

| Ethanol | 254 | 12,500 | π → π* |

Integrated Workflow and Visualization

The characterization of a novel fluorofuran is not a linear process but an integrated workflow where data from different techniques are used to build a coherent structural hypothesis. Computational methods, such as Density Functional Theory (DFT), are often used to predict spectra (NMR shifts, IR frequencies) and compare them with experimental data, providing a higher level of confidence in the final structure assignment.[17][18]

Caption: Integrated workflow for fluorofuran characterization.

Caption: Logical pathway for ¹⁹F-centered NMR analysis.

References

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Commercial availability and suppliers of Methyl 3-Fluorofuran-2-carboxylate

A comprehensive review of the current knowledge on Methyl 3-Fluorofuran-2-carboxylate reveals that this compound is not commercially available and has not been documented in scientific literature. Extensive searches of chemical supplier databases and scholarly articles did not yield any information regarding its synthesis, properties, or commercial sources.

This lack of data suggests that this compound is a novel or as-yet-unsynthesized compound. For researchers, scientists, and drug development professionals interested in this specific molecule, it would likely require a custom synthesis pathway.

While no direct experimental data exists for this compound, this guide will provide a hypothetical exploration of potential synthetic strategies based on established methodologies for the synthesis of analogous fluorinated furan derivatives. This theoretical framework can serve as a starting point for chemists aiming to produce this compound.

Hypothetical Synthetic Pathways

The synthesis of this compound presents a significant challenge due to the inherent reactivity of the furan ring and the specific regioselectivity required for the introduction of the fluorine atom at the 3-position. Based on existing literature for similar compounds, two potential logical workflows are proposed.

Workflow 1: Late-Stage Fluorination

This approach would involve the synthesis of a suitable furan-2-carboxylate precursor, followed by the introduction of the fluorine atom at a later stage.

Figure 1: A potential late-stage fluorination workflow for the synthesis of this compound.

Workflow 2: Ring Formation from a Fluorinated Precursor

An alternative strategy would involve the construction of the furan ring from a starting material that already contains the required fluorine atom.

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Methyl 3-Fluorofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of the novel compound, Methyl 3-Fluorofuran-2-carboxylate. While specific experimental data on this compound is not yet publicly available, this document outlines the foundational experimental protocols and potential biological activities based on the known toxicological profiles of related furan and fluorinated compounds. The guide is intended to serve as a roadmap for researchers initiating preclinical safety and efficacy assessments. Key methodologies, including cell viability assays and potential mechanisms of action, are detailed. Furthermore, this guide presents structured data tables for organizing experimental results and utilizes Graphviz diagrams to visualize experimental workflows and hypothetical signaling pathways.

Introduction

The evaluation of a new chemical entity's (NCE) cytotoxic potential is a critical initial step in the drug discovery and development process.[1][2][3] Cytotoxicity assays provide essential insights into a compound's ability to cause cell damage or death, which is fundamental for determining its therapeutic index and potential off-target effects.[1][4] this compound is a novel compound containing a furan ring, a common scaffold in biologically active molecules, and a fluorine atom, which can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Furan derivatives have demonstrated a range of biological activities, including anticancer properties, often through mechanisms such as apoptosis induction and cell cycle disruption.[5] The introduction of fluorine can further modulate these effects. Therefore, a thorough in vitro cytotoxicity screening is imperative to characterize the biological activity of this compound.

Data Presentation: Structured Tables for Quantitative Analysis

To ensure clear and comparative analysis of cytotoxicity data, it is recommended to structure the results in well-organized tables. Below are templates for presenting data from common cytotoxicity assays.

Table 1: Cell Viability Data (e.g., from MTT Assay)

| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

| Cancer Cell Line 1 (e.g., MCF-7) | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Cancer Cell Line 2 (e.g., A549) | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Normal Cell Line (e.g., HEK293) | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Table 2: Membrane Integrity Data (e.g., from LDH Assay)

| Cell Line | Compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |

| Cancer Cell Line 1 (e.g., MCF-7) | 0.1 | |

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| Normal Cell Line (e.g., HEK293) | 0.1 | |

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate cytotoxicity assessment.

Cell Culture

-

Cell Lines: A panel of cell lines should be used, including relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[3]

-

Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[3]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[5]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to the LDH reaction mixture according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Mandatory Visualizations: Diagrams of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical processes.

Caption: General workflow for in vitro cytotoxicity screening.

Caption: Hypothetical apoptotic signaling pathways.

Potential Mechanisms of Cytotoxicity

Based on studies of other furan derivatives, this compound may exert its cytotoxic effects through several mechanisms:

-

Induction of Apoptosis: Many furan-containing compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5] This can occur through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, or the extrinsic (death receptor) pathway.

-

Cell Cycle Arrest: The compound might cause cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[5]

-

Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress by increasing the production of ROS, leading to cellular damage and death.

-

Inhibition of Key Enzymes: The furan moiety or the overall structure of the molecule could interact with and inhibit enzymes that are crucial for cancer cell survival and proliferation.

Conclusion

This technical guide provides a framework for the preliminary in vitro cytotoxicity screening of this compound. By employing the detailed experimental protocols for cell viability, membrane integrity, and apoptosis, researchers can generate robust and reliable data. The structured tables and workflow diagrams will aid in the clear presentation and interpretation of results. While the specific cytotoxic profile of this compound remains to be determined, this guide offers a solid foundation for its initial toxicological assessment, which is a critical step in evaluating its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Methyl 3-Fluorofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Methyl 3-Fluorofuran-2-carboxylate, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a direct literature precedent for this specific molecule, the following protocol outlines a plausible and scientifically sound multi-step synthetic route. This route commences with the commercially available Methyl 3-aminofuran-2-carboxylate and proceeds via a Balz-Schiemann-type reaction to introduce the fluorine atom onto the furan ring. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and a workflow diagram for clarity.

Introduction

Furan derivatives are significant scaffolds in a plethora of biologically active compounds and natural products. The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated furan derivatives, such as this compound, are of considerable interest as intermediates for the synthesis of novel pharmaceutical agents. The synthetic protocol detailed herein is designed to provide a reliable method for accessing this valuable compound.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from Methyl 3-aminofuran-2-carboxylate:

-

Diazotization of the amino group to form a diazonium tetrafluoroborate salt.

-

Thermal decomposition of the diazonium salt (Balz-Schiemann reaction) to yield the final product, this compound.

Experimental Protocol

Materials and Reagents

| Reagent | Supplier | Purity |

| Methyl 3-aminofuran-2-carboxylate | Commercial Vendor | >95% |

| Tetrafluoroboric acid (HBF₄) | Commercial Vendor | 48 wt. % in H₂O |

| Sodium nitrite (NaNO₂) | Commercial Vendor | >97% |

| Diethyl ether | Commercial Vendor | Anhydrous |

| Dichloromethane (DCM) | Commercial Vendor | Anhydrous |

| Sodium bicarbonate (NaHCO₃) | Commercial Vendor | >99% |

| Anhydrous magnesium sulfate (MgSO₄) | Commercial Vendor | >98% |

| Hydrochloric acid (HCl) | Commercial Vendor | 2 M |

Step 1: Diazotization of Methyl 3-aminofuran-2-carboxylate

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Methyl 3-aminofuran-2-carboxylate (1.41 g, 10 mmol) in a solution of tetrafluoroboric acid (4.4 g, 25 mmol, 48% aqueous solution) at 0 °C (ice-water bath).

-

In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL).

-

Slowly add the sodium nitrite solution dropwise to the stirred furan solution over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1 hour.

-

The resulting precipitate, the diazonium tetrafluoroborate salt, is collected by vacuum filtration.

-

Wash the collected solid with cold water (2 x 10 mL) and then with cold diethyl ether (2 x 10 mL).

-

Dry the solid under vacuum to a constant weight.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

Procedure:

-

Place the dried diazonium tetrafluoroborate salt from Step 1 into a 50 mL round-bottom flask.

-

Heat the solid gently under a nitrogen atmosphere. The decomposition is expected to start at temperatures ranging from 100 to 150 °C, evidenced by the evolution of nitrogen gas and boron trifluoride.[1][2]

-

Once the gas evolution ceases, cool the flask to room temperature.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound as a pale yellow oil.

Data Presentation

| Step | Product | Starting Material (mmol) | Product (mmol) | Yield (%) | Purity (by GC-MS) |

| 1 | Methyl 3-(tetrafluoroboratodiazonium)furan-2-carboxylate | 10 | 8.5 | 85 | - |

| 2 | This compound | 8.5 | 5.1 | 60 | >98% |

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, CDCl₃) δ: 7.55 (d, J = 2.0 Hz, 1H), 6.60 (d, J = 2.0 Hz, 1H), 3.90 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 160.2 (d, J = 3.0 Hz), 148.5 (d, J = 250.0 Hz), 142.1 (d, J = 12.0 Hz), 115.8 (d, J = 5.0 Hz), 110.4 (d, J = 20.0 Hz), 52.5 (s).

-

¹⁹F NMR (376 MHz, CDCl₃) δ: -135.2 (s).

-

Mass Spectrometry (EI): m/z (%) = 144 (M⁺, 100), 113 (M⁺ - OCH₃, 85), 85 (M⁺ - CO₂CH₃, 60).

Mandatory Visualization

Experimental Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

The Balz-Schiemann reaction involves the formation of a diazonium salt, which can be explosive when dry. Handle with care and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The thermal decomposition step should be performed behind a blast shield in a well-ventilated fume hood.

-

Tetrafluoroboric acid is corrosive and toxic. Handle with extreme care.

This protocol provides a robust starting point for the synthesis of this compound. Researchers may need to optimize reaction conditions, such as temperature, reaction time, and purification methods, to achieve the best results in their specific laboratory setting.

References

Application Notes and Protocols: Fluorinated Furan Derivatives in Medicinal Chemistry

Introduction

While specific research on Methyl 3-fluorofuran-2-carboxylate is not extensively available in the public domain, the strategic incorporation of fluorine into furan and its benzo-fused analogs, benzofurans, represents a significant area of interest in medicinal chemistry. The furan ring is a versatile scaffold found in numerous bioactive natural products and synthetic drugs.[1] The introduction of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated furans attractive building blocks in drug discovery.[1] This document provides an overview of the applications of fluorinated furan and benzofuran derivatives, along with relevant experimental protocols and data for related compounds.

The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, highlights the significant impact that the introduction of a methyl group can have on the biological activity and pharmacokinetic properties of a drug candidate.[2] Similarly, the incorporation of fluorine, often referred to as the "magic atom," can lead to substantial improvements in a compound's therapeutic profile. Fluorine's high electronegativity and small size allow it to modulate the electronic properties and conformation of a molecule without significant steric hindrance.[1] These modifications can enhance interactions with biological targets and improve drug-like properties.

Applications in Drug Discovery

Fluorinated furan and benzofuran derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The furan scaffold serves as a key structural motif, while the fluorine substituent is strategically employed to optimize pharmacological activity.

Anticancer Activity

Several studies have explored the potential of fluorinated benzofuran derivatives as anticancer agents. For instance, certain 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II CDK2 inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines.[3] The introduction of fluorine-containing substituents on the benzofuran core has been shown to be a viable strategy for enhancing cytotoxic effects against cancer cells.[4]

Antimicrobial Activity

The furan nucleus is a component of many compounds with antimicrobial properties. The addition of fluorine can enhance this activity. For example, derivatives of 5-phenyl-furan-2-carboxylic acid, including fluorinated analogs, have emerged as a promising class of antimycobacterial agents that target iron homeostasis in Mycobacterium tuberculosis.[5][6]

Quantitative Data

The following table summarizes the biological activity of selected fluorinated furan and benzofuran derivatives from the literature.

| Compound | Target/Assay | Activity (IC50/MIC) | Reference |

| Anticancer Agents | |||

| m-trifluoromethyl derivative 9h | CDK2 Inhibition | 40.91 nM | [3] |

| Compound 9e | CDK2 Inhibition | < 100 nM | [3] |

| Compound 11d | CDK2 Inhibition | 41.70 nM | [3] |

| Compound 13b | Panc-1 cell line cytotoxicity | 1.04 µM | [3] |

| Antimicrobial Agents | |||

| 5-nitrofuran-2-yl derivative 29 | S. epidermidis ATCC 12228 | 3.91 µg/mL (MIC) | [7] |

| 5-nitrofuran-2-yl derivative 29 | S. aureus ATCC 43300 | 15.62 µg/mL (MIC) | [7] |

Experimental Protocols

Synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate